Byetta

描述

属性

IUPAC Name |

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQBXNHDCUEHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H282N50O60S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4187 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

141758-74-9 | |

| Record name | Exendin 3 (Heloderma horridum), 2-glycine-3-L-glutamic acid- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exenatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Byetta® (Exenatide): A Deep Dive into its Primary Mechanism of Action in Glucose Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byetta® (exenatide) is a potent incretin mimetic used in the management of type 2 diabetes mellitus. As a synthetic analog of glucagon-like peptide-1 (GLP-1), exenatide exhibits a multifaceted mechanism of action that primarily revolves around the potentiation of glucose-dependent insulin secretion and the modulation of other key hormones and physiological processes involved in glucose homeostasis. This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: GLP-1 Receptor Agonism

Exenatide exerts its therapeutic effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor found on pancreatic beta cells, alpha cells, and in the brain, gut, and other tissues.[1][2] This interaction initiates a cascade of intracellular signaling events that collectively contribute to improved glycemic control.

Key Glucoregulatory Effects:

-

Glucose-Dependent Insulin Secretion: this compound enhances the secretion of insulin from pancreatic beta cells in a glucose-dependent manner.[3][4] This means that insulin release is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[3]

-

Suppression of Glucagon Secretion: In the presence of hyperglycemia, exenatide suppresses the secretion of glucagon from pancreatic alpha cells.[3] This action reduces hepatic glucose production, a significant contributor to high blood sugar levels in patients with type 2 diabetes.

-

Slowing of Gastric Emptying: this compound delays the rate at which food empties from the stomach into the small intestine.[1][5] This slowing of gastric emptying attenuates the rapid influx of glucose into the bloodstream after meals, leading to lower postprandial glucose excursions.

-

Reduction of Appetite and Food Intake: Activation of GLP-1 receptors in the brain by exenatide is associated with increased satiety and reduced appetite, which can contribute to weight loss.[6]

Signaling Pathways

The binding of exenatide to the GLP-1 receptor triggers a series of intracellular events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).[2]

Quantitative Data

The clinical efficacy of this compound in regulating glucose levels has been demonstrated in numerous studies. The following tables summarize key quantitative data from these trials.

Table 1: Effect of Exenatide on Glycemic Control

| Parameter | Placebo | Exenatide (5 µg BID) | Exenatide (10 µg BID) | Reference |

| Change in HbA1c (%) | +0.1 ± 0.1 | -0.3 ± 0.1 | -0.4 ± 0.1 | [7] |

| Change in Fasting Plasma Glucose (mg/dL) | +6.8 ± 4.1 | -20.1 ± 5.2 | -21.2 ± 3.9 | [7] |

| 24-hour Mean Glucose Reduction (mmol/L) vs Placebo (Week 10) | -0.17 | - | -1.71 | [8] |

| 2-hour Postprandial Glucose Reduction (mmol/L) vs Placebo (Week 10) | -0.33 | - | -2.46 | [8] |

BID: Twice daily

Table 2: Dose-Dependent Effects of Exenatide on Insulin Secretion and Gastric Emptying

| Parameter | Placebo | Exenatide (5 µg) | Exenatide (10 µg) | Reference |

| First-Phase Insulin Secretion (AUC 0-10 min) | Diminished | Increased ~1.9-fold | - | [9] |

| Second-Phase Insulin Secretion (AUC 10-50 min) | Diminished | Increased ~3.5-fold | - | [9] |

| Gastric Emptying T50 (solids, min) | 60 (50-70) | 111 (94-132) | 169 (143-201) | [1] |

| Gastric Emptying T50 (liquids, min) | 34 (25-46) | 87 (65-117) | 114 (85-154) | [1] |

AUC: Area Under the Curve; T50: Time to 50% emptying. Data are presented as mean (95% CI) or as otherwise noted.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Hyperglycemic Clamp Technique

This technique is used to assess insulin secretion and insulin sensitivity under conditions of constant elevated blood glucose.

Methodology:

-

Subject Preparation: Subjects fast overnight. Two intravenous catheters are placed, one for glucose and/or drug infusion and the other in a contralateral heated hand for arterialized venous blood sampling.[10]

-

Procedure: A primed-continuous infusion of glucose is initiated to raise plasma glucose to a target level (e.g., 180 mg/dL).[10] Plasma glucose is monitored every 5-10 minutes, and the glucose infusion rate is adjusted to maintain the target level. Once stable hyperglycemia is achieved, a bolus or continuous infusion of exenatide or placebo is administered.[11]

-

Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose, insulin, C-peptide, and exenatide concentrations.

-

Data Analysis: The glucose infusion rate (GIR) required to maintain hyperglycemia is a measure of insulin sensitivity. Insulin and C-peptide levels are used to calculate insulin secretion rates.

Oral Glucose Tolerance Test (OGTT) and Isoglycemic Intravenous Glucose Infusion (IIGI)

This pair of tests is used to quantify the incretin effect.

Methodology:

-

OGTT: After an overnight fast, the subject ingests a standard glucose solution (e.g., 75g). Blood samples are taken at baseline and at regular intervals for 2-3 hours to measure plasma glucose and insulin.[12][13]

-

IIGI: On a separate day, after an overnight fast, an intravenous glucose infusion is administered. The infusion rate is varied to precisely match the plasma glucose profile observed during the subject's OGTT.[12][13] Blood samples are collected at the same intervals as in the OGTT to measure plasma insulin.

-

Incretin Effect Calculation: The incretin effect is calculated as the difference between the total insulin secreted during the OGTT and the IIGI, expressed as a percentage of the total insulin secreted during the OGTT.[13]

Gastric Emptying Scintigraphy

This imaging technique is the gold standard for measuring the rate of gastric emptying.

Methodology:

-

Meal Preparation: A standardized meal is prepared, with the solid component (e.g., eggs) labeled with Technetium-99m (99mTc) sulfur colloid and the liquid component (e.g., water) labeled with Indium-111 (111In)-DTPA.[1]

-

Administration: After an overnight fast and administration of exenatide or placebo, the subject consumes the radiolabeled meal.[1]

-

Imaging: A gamma camera acquires images of the stomach at regular intervals for several hours.

-

Data Analysis: The amount of radioactivity remaining in the stomach over time is quantified to determine the gastric emptying rate for both solids and liquids. The primary endpoint is often the time it takes for 50% of the meal to empty from the stomach (T50).[1]

Conclusion

This compound's primary mechanism of action in glucose regulation is centered on its function as a GLP-1 receptor agonist. Through its glucose-dependent effects on insulin and glucagon secretion, coupled with its ability to slow gastric emptying and reduce appetite, exenatide provides a comprehensive approach to improving glycemic control in individuals with type 2 diabetes. The experimental protocols detailed herein represent the foundational methodologies that have been instrumental in elucidating these complex mechanisms. The quantitative data from clinical trials robustly support the efficacy of this compound in achieving significant and sustained improvements in key metabolic parameters. This in-depth understanding is crucial for the continued development and optimization of incretin-based therapies in the field of diabetology.

References

- 1. Effect of exenatide on gastric emptying and relationship to postprandial glycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GLP-1 receptor agonists exenatide and liraglutide activate Glucose transport by an AMPK-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Exendin-4 dose-dependently stimulates somatostatin and insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exenatide in obesity with accelerated gastric emptying: a randomized, pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. picmonic.com [picmonic.com]

- 7. Exenatide improves glycemic control and reduces body weight in subjects with type 2 diabetes: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exenatide once weekly improved 24‐hour glucose control and reduced glycaemic variability in metformin‐treated participants with type 2 diabetes: a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute pharmacodynamic responses to exenatide: Drug-induced increases in insulin secretion and glucose effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exendin-4 pharmacodynamics: insights from the hyperglycemic clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Simulation of Oral Glucose Tolerance Tests and the Corresponding Isoglycemic Intravenous Glucose Infusion Studies for Calculation of the Incretin Effect - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Journey of Exenatide: From Gila Monster Venom to a First-in-Class Diabetes Therapeutic

An In-depth Technical Guide on the Discovery and Developmental History of Exenatide

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of exenatide, a pioneering glucagon-like peptide-1 (GLP-1) receptor agonist. The narrative traces the path of this therapeutic agent from its unexpected origins in the saliva of the Gila monster to its approval as a significant treatment for type 2 diabetes mellitus (T2DM). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical research that underpinned its journey to the clinic.

Discovery and Origins

The story of exenatide begins not in a pharmaceutical lab, but in the venomous saliva of the Gila monster (Heloderma suspectum), a lizard native to the southwestern United States and Mexico.[1] Intrigued by the lizard's ability to survive on infrequent large meals, researchers investigated the bioactive components of its venom. In the 1990s, Dr. John Eng, an endocrinologist, isolated a 39-amino-acid peptide from the venom, which he named exendin-4.[2] This peptide exhibited a remarkable 53% amino acid sequence homology to human glucagon-like peptide-1 (GLP-1), a crucial incretin hormone involved in glucose homeostasis.[2]

A key advantage of exendin-4 over native GLP-1 was its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This resistance conferred a significantly longer half-life, making it a more viable therapeutic candidate. Amylin Pharmaceuticals licensed exendin-4 and developed a synthetic version, exenatide, for clinical development.[3]

Mechanism of Action: A GLP-1 Receptor Agonist

Exenatide exerts its therapeutic effects by acting as a potent agonist for the GLP-1 receptor, a G protein-coupled receptor found on various cells, including pancreatic beta and alpha cells.[4] Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which plays a central role in mediating the downstream effects of exenatide.

The primary mechanisms of action of exenatide include:

-

Glucose-Dependent Insulin Secretion: Exenatide enhances the secretion of insulin from pancreatic beta cells in response to elevated blood glucose levels. This glucose-dependent action minimizes the risk of hypoglycemia.[4]

-

Suppression of Glucagon Secretion: It suppresses the postprandial release of glucagon from pancreatic alpha cells, thereby reducing hepatic glucose production.[4]

-

Slowing of Gastric Emptying: Exenatide delays the rate at which food empties from the stomach, leading to a more gradual absorption of glucose into the bloodstream and contributing to a feeling of fullness.[2][4]

-

Promotion of Satiety: By acting on GLP-1 receptors in the brain, exenatide helps to reduce appetite and food intake.[2]

Signaling Pathway of Exenatide at the GLP-1 Receptor

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A perfect islet: reviewing recent protocol developments and proposing strategies for stem cell derived functional pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Exenatide as a Diabetes Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

Exenatide: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

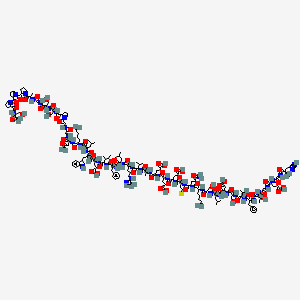

Exenatide is a synthetic peptide that functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.[1][2][3][4] Originally isolated from the saliva of the Gila monster (Heloderma suspectum), this 39-amino acid peptide, also known as exendin-4, shares 53% sequence homology with human GLP-1.[5][6][7] Its clinical efficacy stems from its ability to mimic the action of endogenous incretin hormones, thereby improving glycemic control through multiple mechanisms, including the enhancement of glucose-dependent insulin secretion, suppression of inappropriately elevated glucagon secretion, and slowing of gastric emptying.[1][2][8][9] A key structural difference from human GLP-1, particularly at position 2, renders exenatide resistant to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in a longer plasma half-life.[5][6] This guide provides an in-depth overview of the molecular structure, chemical formula, and key physicochemical properties of exenatide, along with relevant experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Formula

Chemical Formula and Molecular Weight

The chemical composition of exenatide is described by the following empirical formula and molecular weight:

Primary Structure: Amino Acid Sequence

Exenatide is a single, non-glycosylated polypeptide chain consisting of 39 amino acids.[10][15] The specific sequence is as follows:

H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH₂ [10][11][12][15]

Secondary and Tertiary Structure

The three-dimensional conformation of exenatide is crucial for its biological activity. Its structure is characterized by three main domains:

-

An N-terminal unordered, hydrophilic strand (residues 1-10).[16][17]

-

A C-terminal hydrophobic, proline-rich, partially-folded Trp-cage (residues 29-39).[16][17]

This C-terminal "Trp-cage" is particularly important as it protects the peptide from degradation by certain peptidases, contributing to its extended in vivo stability compared to native GLP-1.[16]

Quantitative Physicochemical Data

The key physicochemical properties of exenatide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈₄H₂₈₂N₅₀O₆₀S | [3][4][10][11][12][13] |

| Molecular Weight | 4186.63 g/mol | [4][6] |

| Exact Mass | 4184.0273 Da | [12] |

| Amino Acid Residues | 39 | [5][7][10][11][15] |

| Topological Polar Surface Area (TPSA) | 1780 Ų | [6] |

| Solubility | Freely soluble in water | [6] |

| Isoelectric Point (pI) | 4.38 (Calculated) | [18] |

Mechanism of Action: GLP-1 Receptor Signaling

Exenatide exerts its therapeutic effects by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR) predominantly found on pancreatic β-cells.[7][8] This interaction initiates a cascade of intracellular signaling events. The activation of the GLP-1R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac2), which ultimately facilitates the exocytosis of insulin-containing granules in a glucose-dependent manner.[8]

Experimental Protocols

The synthesis and characterization of exenatide involve standardized biochemical techniques. Below are detailed methodologies for its production and analysis.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Exenatide is commonly synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method.[19][20] This approach involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

-

Resin Preparation: An appropriate resin, such as Rink Amide MBHA, is used as the solid support to yield a C-terminal amide upon cleavage.[19][21] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group of the terminal amino acid on the resin is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., TBTU/HOBt) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin to form a new peptide bond. The completeness of the reaction is monitored using a qualitative test like the ninhydrin test.[20]

-

Iteration: The deprotection and coupling steps are repeated sequentially for all 39 amino acids in the exenatide sequence, from the C-terminus to the N-terminus.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation: The cleaved crude peptide is precipitated from the cleavage cocktail using a cold non-solvent like diethyl ether, then collected by centrifugation and washed.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A multi-step RP-HPLC process is typically required to purify the crude synthetic exenatide to a high degree (>98%).[18][19]

Methodology:

-

Column: A preparative C18 reversed-phase column is used.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

-

Purification Step 1 (Capture): The crude exenatide is dissolved in a minimal amount of a solvent compatible with the mobile phase and loaded onto the equilibrated column. A shallow gradient of Mobile Phase B is run to separate the target peptide from most impurities. Fractions are collected and analyzed by analytical HPLC.

-

Purification Step 2 (Polishing): Fractions from the first step that contain exenatide of sufficient purity are pooled. To achieve complementary selectivity, the mobile phase system may be changed, for instance, by using an acetate buffer system at a different pH for the second purification run.[18] This step is designed to remove closely eluting impurities.

-

Desalting and Lyophilization: The final pure fractions are pooled, and the organic solvent is removed. The solution is then lyophilized (freeze-dried) to obtain the final exenatide product as a stable, white powder.

Structural Characterization

5.3.1 Mass Spectrometry Mass spectrometry is employed to confirm the identity and purity of the synthesized exenatide by verifying its molecular weight.

Methodology:

-

Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: The sample is introduced into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Acquisition: The instrument acquires a mass spectrum, which plots ion intensity versus the mass-to-charge ratio (m/z).

-

Verification: The resulting spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of exenatide (4186.6 Da). The charge state distribution from ESI-MS can be deconvoluted to confirm the molecular mass of the intact peptide.[22]

5.3.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy is used to investigate the secondary structure of exenatide in solution, particularly its α-helical content.[17]

Methodology:

-

Sample Preparation: Purified exenatide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration (e.g., 0.125 mg/mL).[17]

-

Instrument Setup: A CD spectropolarimeter is used. The sample temperature is controlled, often at 37 °C, using a Peltier attachment.[17]

-

Spectral Acquisition: Spectra are typically recorded in the far-UV region (195-245 nm). Multiple scans are averaged to improve the signal-to-noise ratio.[17]

-

Data Analysis: The resulting CD spectrum, characterized by negative bands around 208 and 222 nm, is indicative of α-helical structure. The data can be deconvoluted using specialized software to estimate the percentage of α-helix, β-sheet, and random coil structures.[17]

References

- 1. Exenatide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Exenatide? [synapse.patsnap.com]

- 3. Exenatide | C184H282N50O60S | CID 45588096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. exenatide [drugcentral.org]

- 5. researchgate.net [researchgate.net]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Exenatide [pdb101.rcsb.org]

- 7. Exenatide: A New Promising Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Exenatide? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. angioproteomie.com [angioproteomie.com]

- 11. prospecbio.com [prospecbio.com]

- 12. KEGG DRUG: Exenatide [genome.jp]

- 13. Exenatide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Exendin-4 | C184H282N50O60S | CID 56927919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Exenatide peptide from UK based laboratory AltaBioscience [altabioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phenomenex.com [phenomenex.com]

- 19. omizzur.com [omizzur.com]

- 20. US20130289241A1 - Method for preparing exenatide - Google Patents [patents.google.com]

- 21. CN106749611B - A kind of preparation method of exenatide and product thereof - Google Patents [patents.google.com]

- 22. Developing a novel exenatide-based incretin mimic (αB-Ex): Expression, purification and structural-functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Incretin Mimetic Byetta (Exenatide): A Detailed Technical Guide on its Pharmacology and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byetta (exenatide) is a potent incretin mimetic, belonging to the class of glucagon-like peptide-1 (GLP-1) receptor agonists.[1][2] Originally isolated from the saliva of the Gila monster (Heloderma suspectum), this synthetic peptide shares approximately 53% amino acid sequence homology with human GLP-1.[3] A key structural difference, particularly a glycine substitution at the second amino acid position, confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This resistance results in a significantly longer half-life compared to native GLP-1, allowing for sustained therapeutic effects.[4] This technical guide provides a comprehensive overview of the pharmacology and pharmacodynamics of this compound, with a focus on its molecular interactions, signaling cascades, and physiological effects.

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects by acting as a full agonist at the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family B.[5] These receptors are widely distributed throughout the body, with significant expression in pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain.[5] The binding of exenatide to the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[5][6]

Receptor Binding and Affinity

Exenatide binds to the GLP-1 receptor with high affinity, comparable to that of native GLP-1.[4] The interaction is complex, involving multiple contact points on the extracellular domain of the receptor.

| Ligand | Receptor/Cell Line | Binding Affinity (Ki/Kd) | Reference |

| Exenatide | Human GLP-1 Receptor | Kd = 0.8 nM | [7] |

| Exenatide | CHO cells expressing GLP-1R | Ki = 3.9 ± 0.9 nM | [8] |

| Exenatide | CHO cells expressing GLP-1R | Two-site binding: Kd1 = 1.4 ± 0.3 pM, Kd2 = 8.7 ± 1.3 nM | [8] |

| GLP-1 | Human GLP-1 Receptor | Kd = 0.65 nM | [7] |

Pharmacokinetics

This compound is administered via subcutaneous injection. The immediate-release formulation reaches peak plasma concentrations in approximately 2 to 4 hours.[1] It is primarily eliminated by glomerular filtration followed by proteolytic degradation, with a mean terminal half-life of about 2.4 hours.[1]

| Parameter | Value (Immediate-Release) | Reference |

| Time to Peak Concentration (Tmax) | 2-4 hours | [1] |

| Terminal Half-life (t1/2) | ~2.4 hours | [1] |

| Apparent Clearance | 9.1 L/h | [9] |

| Apparent Volume of Distribution | 28.3 L | [9] |

Pharmacodynamics

The activation of the GLP-1 receptor by exenatide leads to a multi-faceted physiological response that improves glycemic control and is associated with weight reduction.

Glucose-Dependent Insulin Secretion

A cardinal feature of this compound's action is its glucose-dependent stimulation of insulin secretion from pancreatic β-cells.[2] In the presence of elevated blood glucose levels, the binding of exenatide to GLP-1 receptors on β-cells triggers the cAMP-PKA signaling pathway. This leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and influx of calcium ions, which ultimately results in the exocytosis of insulin-containing granules. The glucose dependency of this mechanism significantly reduces the risk of hypoglycemia compared to other insulin secretagogues.[2]

Suppression of Glucagon Secretion

This compound also acts on pancreatic α-cells to suppress the secretion of glucagon in a glucose-dependent manner.[1] During periods of hyperglycemia, exenatide reduces inappropriately elevated glucagon levels, thereby decreasing hepatic glucose production. This effect does not impair the normal counter-regulatory glucagon response to hypoglycemia.[9]

Slowing of Gastric Emptying

Exenatide significantly delays gastric emptying, which slows the rate of glucose absorption from the gastrointestinal tract into the bloodstream.[1][10] This contributes to the reduction of postprandial glucose excursions.

Effects on Body Weight

Treatment with this compound is consistently associated with a dose-dependent reduction in body weight.[11][12] This effect is attributed to a combination of slowed gastric emptying, which promotes satiety, and direct effects on the central nervous system to reduce appetite and food intake.[1]

Effects on Beta-Cell Function and Mass

Preclinical studies have suggested that GLP-1 receptor agonists, including exenatide, may have beneficial effects on pancreatic β-cell health, including promoting β-cell proliferation and inhibiting apoptosis.[13] In clinical studies, long-term treatment with exenatide has been shown to improve measures of β-cell function.[14]

Summary of Key Pharmacodynamic Effects from Clinical Trials

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| HbA1c | 5 mcg BID | 30 weeks | -0.4 ± 0.1% | [11] |

| 10 mcg BID | 30 weeks | -0.8 ± 0.1% | [11] | |

| - | 24 months | -1.51% | [15] | |

| Body Weight | 5 mcg BID | 30 weeks | -1.6 ± 0.4 kg | [11] |

| 10 mcg BID | 30 weeks | -2.8 ± 0.5 kg | [11] | |

| - | 30 weeks | -1.6 to -2.8 kg | [12] | |

| Gastric Emptying (Solid T50) | 5 mcg BID | 5 days | 111 min (vs. 60 min for placebo) | [10] |

| 10 mcg BID | 5 days | 169 min (vs. 60 min for placebo) | [10] | |

| Gastric Emptying (Liquid T50) | 5 mcg BID | 5 days | 87 min (vs. 34 min for placebo) | [10] |

| 10 mcg BID | 5 days | 114 min (vs. 34 min for placebo) | [10] |

Signaling Pathways

The primary signaling pathway activated by exenatide upon binding to the GLP-1 receptor is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[5][6] However, evidence suggests the involvement of other downstream effectors.

This compound (Exenatide) Signaling Pathways

Experimental Protocols

GLP-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of exenatide for the GLP-1 receptor.

GLP-1 Receptor Binding Assay Workflow

Methodology:

-

Membrane Preparation: Cells overexpressing the human GLP-1 receptor (e.g., CHO cells) are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a suitable buffer.[16]

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) and varying concentrations of unlabeled exenatide.[16]

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[16]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[16]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the exenatide concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of exenatide that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of exenatide on insulin secretion from a pancreatic β-cell line (e.g., INS-1) in response to glucose.

Methodology:

-

Cell Culture: INS-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.[9][17]

-

Pre-incubation: The cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for a period of 1-2 hours to establish a basal state of insulin secretion.[17][18]

-

Stimulation: The pre-incubation buffer is replaced with KRBB containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without various concentrations of exenatide.[8]

-

Incubation: The cells are incubated for a defined period (e.g., 30-120 minutes) at 37°C.[18]

-

Supernatant Collection: After incubation, the supernatant is collected and centrifuged to remove any detached cells.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted is normalized to the total protein content or cell number. The results are expressed as the fold-change in insulin secretion compared to the basal glucose condition.

Gastric Emptying Scintigraphy

This protocol describes the "gold standard" method for measuring the effect of exenatide on gastric emptying.[19][20]

Gastric Emptying Scintigraphy Workflow

Methodology:

-

Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld for a specified period before the study.[19]

-

Radiolabeled Meal: A standardized meal is prepared. A common solid meal consists of egg whites labeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid, served with toast, jam, and water.[20] For liquid emptying, water labeled with Indium-111 (¹¹¹In) can be used.[10]

-

Drug Administration: The patient receives a subcutaneous injection of this compound or placebo at a specified time before the meal (e.g., 30-60 minutes).

-

Meal Ingestion: The patient consumes the radiolabeled meal within a short, standardized timeframe (e.g., 10 minutes).[20]

-

Scintigraphic Imaging: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.[20]

-

Data Analysis: Regions of interest (ROIs) are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. The data are corrected for radioactive decay. The percentage of gastric retention is plotted against time, and the gastric emptying half-time (T₅₀), the time it takes for 50% of the meal to empty from the stomach, is calculated.[10]

Conclusion

This compound (exenatide) is a well-established GLP-1 receptor agonist with a complex and multifaceted pharmacological profile. Its ability to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote weight loss makes it an effective therapeutic agent for the management of type 2 diabetes. The underlying mechanism of action is primarily driven by the activation of the GLP-1 receptor and the subsequent cAMP-PKA signaling cascade, although other pathways may also contribute to its pleiotropic effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other incretin-based therapies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Exenatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. glucagon.com [glucagon.com]

- 4. Exenatide twice daily: a review of its use in the management of patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLP-1 Receptor Agonists: Beyond Their Pancreatic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro cellular uptake and insulin secretion studies on INS-1E cells of exendin-4-loaded self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Characterization of Insulin−Producing β-Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of exenatide on gastric emptying and relationship to postprandial glycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exenatide (this compound) as a novel treatment option for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exenatide: a GLP-1 receptor agonist as novel therapy for Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of chronic twice daily exenatide treatment on β-cell function in new onset type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Changes in weight and diabetes compensation (HbA1c) in patients with diabetes mellitus type 2 after adding exenatide (this compound) to the current treatment in 28 diabetology departments in the Czech Republic - BIBYII study (observations lasting 24 months)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 20. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Byetta® (Exenatide): A Technical Guide to its Function as a GLP-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exenatide, the active ingredient in Byetta®, is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus. This document provides a detailed technical overview of exenatide's mechanism of action, focusing on its interaction with the GLP-1 receptor and the subsequent intracellular signaling cascades. It summarizes key quantitative data regarding its binding affinity and functional potency. Furthermore, this guide outlines the detailed experimental protocols for the pivotal in vitro and in vivo assays used to characterize the pharmacological profile of exenatide, including receptor binding, second messenger activation, and insulin secretion. Visual representations of the primary signaling pathway and a standard experimental workflow are provided to facilitate a comprehensive understanding of its molecular and cellular functions.

Introduction

Exenatide is a 39-amino acid synthetic peptide, originally identified in the saliva of the Gila monster (Heloderma suspectum).[1] It shares approximately 53% amino acid sequence homology with human GLP-1 and functions as an incretin mimetic.[2] By binding to and activating the GLP-1 receptor, exenatide replicates and enhances the physiological effects of the endogenous incretin hormone, thereby improving glycemic control through multiple mechanisms.[3][4] These include glucose-dependent enhancement of insulin secretion, suppression of inappropriately elevated glucagon secretion, slowing of gastric emptying, and a reduction in food intake.[1][5] A key therapeutic advantage of exenatide is its resistance to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which results in a significantly longer half-life compared to native GLP-1.[2]

Mechanism of Action: GLP-1 Receptor Activation and Signaling

Exenatide exerts its therapeutic effects by acting as a full agonist at the GLP-1 receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[2][6] The binding of exenatide to the GLP-1 receptor, located primarily on pancreatic beta cells, initiates a cascade of intracellular signaling events.[7]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein subunit.[8] This, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9] The subsequent increase in intracellular cAMP levels is a critical step, leading to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2).[2][8]

Activation of PKA and Epac2 converges on several cellular processes that culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).[8] These include the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels. The resulting influx of extracellular calcium triggers the exocytosis of insulin-containing granules.[8] Beyond its effects on insulin secretion, the GLP-1 receptor signaling pathway, through PKA and the transcription factor cAMP response element-binding protein (CREB), also plays a role in promoting beta-cell proliferation and survival.[10][11]

Quantitative Pharmacological Data

The interaction of exenatide with the GLP-1 receptor and its subsequent functional effects have been quantified in numerous preclinical studies. The following tables summarize key binding and potency parameters.

Table 1: GLP-1 Receptor Binding Affinity

| Ligand | Receptor Source | Assay Type | Kd / Ki (nM) | Reference |

| Exendin-4 | Isolated rat GLP-1R N-Terminal Domain | Radioligand Binding | Kd = 6 | [12] |

| GLP-1 | Isolated rat GLP-1R N-Terminal Domain | Radioligand Binding | Kd > 500 | [12] |

| Exendin-4 | Human GLP-1R | Competition Radioligand Binding | IC50 = 1.3 | [13] |

| GLP-1 (7-36) | Human GLP-1R | Competition Radioligand Binding | IC50 = 1.18 | [13] |

Table 2: In Vitro Functional Potency (cAMP Accumulation)

| Ligand | Cell Line | Assay Type | EC50 (nM) | Reference |

| Exendin-4 | GLP1R Nomad Cell Line | cAMP Flux (Gs activation) | 4.54 | [14] |

| Exendin-4 | Mouse GLP-1R | HTRF | 0.1 | [15] |

| GLP-1 (7-37) | Mouse GLP-1R | HTRF | 0.072 | [15] |

Table 3: Physiological Effects of Exenatide

| Parameter | Study Population / Model | Dosage | Effect | Reference |

| First-Phase Insulin Secretion | Type 2 Diabetes Patients | IV Exenatide | Restored to a pattern similar to healthy subjects | [16] |

| First-Phase Insulin Secretion | Healthy Volunteers | 5 µg SC | 1.9-fold increase | |

| Gastric Emptying (Solid T50) | Type 2 Diabetes Patients | 10 µg SC | Increased from 60 min (placebo) to 169 min | |

| Gastric Emptying (Liquid T50) | Type 2 Diabetes Patients | 10 µg SC | Increased from 34 min (placebo) to 114 min | [17] |

| Insulin Secretory Rate | Baboons (Papio hamadryas) | Chronic Treatment | Decreased (likely due to increased insulin sensitivity) | [18] |

Key Experimental Protocols

The characterization of this compound's function relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for three core experiments are provided below.

GLP-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of exenatide to the GLP-1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human GLP-1 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA assay.[12]

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., 125I-Exendin(9-39)) to each well.[4]

-

Add increasing concentrations of unlabeled exenatide (competitor ligand) to the wells.

-

Add the prepared cell membrane suspension to initiate the binding reaction.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of exenatide that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

Objective: To measure the potency (EC50) of exenatide in stimulating intracellular cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells).

-

Seed the cells into a 384-well assay plate and incubate for 24-48 hours to allow for adherence.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of exenatide in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Remove the culture medium from the cells and add the exenatide dilutions.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[5]

-

-

Detection (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Lyse the cells and add the HTRF detection reagents. This typically includes a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).[5][19]

-

Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.[19]

-

Measure the HTRF signal on a compatible plate reader, reading the fluorescence emission at 665 nm (specific signal from FRET) and 620 nm (cryptate emission, used for normalization). The signal at 665 nm is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Convert the raw HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the exenatide concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of exenatide that produces 50% of the maximal response).

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

Objective: To assess the ability of exenatide to potentiate insulin secretion from pancreatic beta cells in the presence of glucose.

Methodology:

-

Islet Isolation:

-

GSIS Protocol (Static Incubation):

-

Hand-pick islets of similar size and place them in multi-well plates (e.g., 10-15 islets per well).

-

Pre-incubate the islets for 1-2 hours in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM).[20]

-

Aspirate the pre-incubation buffer and replace it with fresh KRBH buffer containing:

-

Low glucose (2.8 mM) as a basal control.

-

High glucose (e.g., 16.7 mM) to stimulate insulin secretion.

-

High glucose (16.7 mM) + varying concentrations of exenatide.

-

-

Incubate the plates for 60 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant (buffer) from each well.

-

Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Lyse the islets in each well to measure total insulin content, which can be used for normalization.

-

-

Data Analysis:

-

Calculate the stimulation index (fold-increase in insulin secretion) by dividing the insulin secreted at high glucose by the insulin secreted at low glucose.

-

Compare the insulin secretion in the presence of high glucose alone to that in the presence of high glucose plus exenatide to determine the potentiation effect.

-

Conclusion

This compound (exenatide) is a well-characterized GLP-1 receptor agonist that improves glycemic control through a multifaceted mechanism of action. Its function is initiated by high-affinity binding to the GLP-1 receptor, which triggers a Gαs-cAMP-PKA/Epac2 signaling cascade, ultimately potentiating glucose-dependent insulin secretion from pancreatic beta cells. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of metabolic drug discovery, facilitating a deeper understanding of exenatide's pharmacology and the methods used for its evaluation.

References

- 1. Sequential hyperglycemic-euglycemic clamp to assess beta-cell and peripheral tissue: studies in female athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blog.profil.com [blog.profil.com]

- 3. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axxam.com [axxam.com]

- 7. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. m.youtube.com [m.youtube.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 20. researchgate.net [researchgate.net]

In Vitro Experimental Studies on the Effects of Exenatide: A Technical Guide

Introduction

Exenatide, a synthetic version of the exendin-4 peptide found in the saliva of the Gila monster, is a potent glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is an established therapeutic agent for type 2 diabetes mellitus, primarily functioning to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[2][3] Beyond its metabolic effects, in vitro research has unveiled a broader spectrum of cellular and molecular activities, positioning exenatide as a subject of intense investigation for its potential applications in cardiovascular, neurodegenerative, and neoplastic diseases.

This technical guide provides an in-depth overview of in vitro experimental studies on the effects of exenatide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a consolidated summary of quantitative data from various studies, and visualizations of the key signaling pathways modulated by exenatide.

Core Cellular Effects and Experimental Data

In vitro studies have demonstrated that exenatide exerts a range of effects on different cell types, primarily through the activation of the GLP-1 receptor. These effects include modulation of cell viability, apoptosis, proliferation, and insulin secretion. The following tables summarize the quantitative data from various in vitro experiments.

Effects on Cell Viability and Apoptosis

Exenatide has been shown to protect various cell types from apoptotic stimuli, a crucial aspect of its therapeutic potential. Key findings from in vitro studies are summarized below.

| Cell Line | Experimental Condition | Exenatide Concentration | Outcome | Quantitative Result | Citation |

| INS-1 | Thapsigargin-induced ER stress | 0.1, 1, 10, 100 nM | Increased cell viability | Dose-dependent increase in intracellular ATP levels | [4] |

| INS-1 | Thapsigargin-induced ER stress | 10 nM | Decreased apoptosis | Significant reduction in caspase-3/7 activity | [4] |

| H9c2 Cardiomyoblasts | High glucose (35 mM) | 25, 50 nM | Attenuated apoptosis | Significant decrease in TUNEL-positive cells | [5] |

| Human Ovarian Cancer (SKOV-3) | Camptothecin (100 nM) | 50 nM | Increased apoptosis | 31% increase in caspase 3/7 activation | [6][7] |

| Human Ovarian Cancer (CAOV-3) | Camptothecin (100 nM) | 50 nM | Increased apoptosis | 38% increase in caspase 3/7 activation | [6][7] |

| Human Retinal Ganglion Cells (RGC-5) | High or low glucose | 0.5 µg/ml | Increased cell viability | Significant increase in cell survival rates | [1] |

Effects on Cell Proliferation

The impact of exenatide on cell proliferation is context-dependent, with studies showing both pro-proliferative and anti-proliferative effects in different cell types.

| Cell Line | Experimental Condition | Exenatide Concentration | Outcome | Quantitative Result | Citation |

| SH-SY5Y (differentiated) | Aβ Oligomer treatment | Not specified | Decreased proliferation | Significant decrease in bromodeoxyuridine (BrdU) incorporation | [1] |

Effects on Insulin Secretion

A primary mechanism of exenatide's anti-diabetic action is its ability to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

| Cell Line/Tissue | Experimental Condition | Exenatide Concentration | Outcome | Quantitative Result | Citation |

| INS-1 | 11.1 mM glucose | 1, 10, 100 nM | Increased insulin secretion | Dose-dependent increase in insulin release | [4] |

| Human Islets | Normal or elevated glucose | Not specified | Improved β-cell function | Higher insulin response to glucose | [1] |

Effects on Oxidative Stress

Exenatide has been demonstrated to mitigate oxidative stress in various cell models, a key factor in its protective effects in cardiovascular and other diseases.

| Cell Line | Experimental Condition | Exenatide Concentration | Outcome | Quantitative Result | Citation |

| H9c2 Cardiomyoblasts | H₂O₂ (200 µM) | 1 nM | Reduced ROS production | Significant decrease in DCFH-DA fluorescence intensity | [8] |

| H9c2 Cardiomyoblasts | H₂O₂ (200 µM) | 1 nM | Increased antioxidant activity | Significant increase in Total Superoxide Dismutase (T-SOD) levels | [8] |

| H9c2 Cardiomyoblasts | H₂O₂ (200 µM) | 1 nM | Reduced lipid peroxidation | Significant decrease in Malondialdehyde (MDA) levels | [8] |

Key Signaling Pathways Modulated by Exenatide

Exenatide exerts its diverse cellular effects by activating several key intracellular signaling pathways upon binding to the GLP-1 receptor. The primary pathways implicated in the in vitro effects of exenatide include the cAMP/PKA, PI3K/Akt, and NF-κB pathways.

GLP-1R - cAMP/PKA Signaling Pathway

The canonical signaling pathway activated by exenatide is the G-protein coupled GLP-1 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate many of exenatide's effects, including enhanced insulin secretion and cell survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of GLP-1 receptor activation by exenatide. This pathway is centrally involved in promoting cell survival, proliferation, and growth, and its activation by exenatide contributes to the observed anti-apoptotic and pro-survival effects in various cell types.[9]

NF-κB Signaling Pathway

Exenatide has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway is a key regulator of the inflammatory response, and its inhibition by exenatide may contribute to the protective effects observed in models of cardiovascular and other inflammatory diseases.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the effects of exenatide.

Cell Culture

-

Cell Lines:

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (ATP-Based)

This assay determines cell viability by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.

-

Materials:

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of exenatide and/or the desired stressor (e.g., thapsigargin, high glucose) for the specified duration (e.g., 6, 24, or 48 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

-

-

Procedure:

-

Plate and treat cells as described in the cell viability assay.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours.

-

Measure luminescence using a luminometer.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of proliferating cells.

-

Materials:

-

96-well tissue culture plates

-

BrdU Cell Proliferation Assay Kit (or equivalent)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with exenatide and/or other compounds for the desired duration.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the labeling solution and fix the cells with the provided fixing/denaturing solution for 30 minutes at room temperature.

-

Add the BrdU detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-labeled secondary antibody, incubating for 30 minutes.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[12]

-

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to detect and quantify the phosphorylation status of key proteins in signaling pathways like PI3K/Akt.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with exenatide for the desired time, then wash with ice-cold PBS.

-

Lyse the cells on ice and collect the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software.[13][14]

-

Measurement of Intracellular cAMP

This assay quantifies the levels of the second messenger cAMP produced in response to GLP-1 receptor activation.

-

Materials:

-

cAMP Assay Kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

-

Microplate reader

-

-

Procedure (ELISA-based):

-

Plate and treat cells with exenatide for a short duration (e.g., 10-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX.

-

Lyse the cells and collect the lysate.

-

Perform the cAMP ELISA according to the manufacturer's instructions, which typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Measure the absorbance or fluorescence on a microplate reader.

-

Calculate the cAMP concentration based on a standard curve.[15][16]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a general experimental workflow for investigating the in vitro effects of exenatide on a specific cellular response and its underlying signaling pathway.

References

- 1. Protection of exenatide for retinal ganglion cells with different glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ec.bioscientifica.com [ec.bioscientifica.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. Exenatide regulates Th17/Treg balance via PI3K/Akt/FoxO1 pathway in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exenatide inhibits NF-κB and attenuates ER stress in diabetic cardiomyocyte models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exenatide inhibits NF-κB and attenuates ER stress in diabetic cardiomyocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Guide to Suitable Animal Models for Byetta (Exenatide) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selection and use of animal models in preclinical research for Byetta (exenatide), a glucagon-like peptide-1 (GLP-1) receptor agonist. This document summarizes key findings from various studies, presents quantitative data in a structured format, details common experimental protocols, and visualizes critical pathways and workflows to aid in the design and execution of future research.

Introduction to this compound (Exenatide)

This compound (exenatide) is a synthetic version of exendin-4, a peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum)[1]. It shares approximately 53% amino acid homology with mammalian GLP-1 and acts as a potent agonist at the GLP-1 receptor[2][3]. Its therapeutic effects in type 2 diabetes mellitus (T2DM) are mediated through multiple mechanisms, including glucose-dependent enhancement of insulin secretion, suppression of inappropriately elevated glucagon secretion, slowing of gastric emptying, and reduction of food intake, often leading to weight loss[2][4]. Preclinical animal studies have been instrumental in elucidating these mechanisms and establishing the safety and efficacy profile of exenatide before its clinical application[1][4].

Suitable Animal Models for this compound Research

A variety of animal models have been employed in this compound research, each offering unique advantages for studying different aspects of the drug's action, from its pharmacokinetic profile to its long-term effects on metabolic parameters and organ systems. The choice of model is critical and depends on the specific research question.

Rodent Models

Rodent models are the most widely used for initial efficacy, mechanism of action, and safety studies due to their well-characterized genetics, relatively low cost, and ease of handling.

-

Mice:

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, thus mimicking key features of T2DM[5][6]. They are frequently used to assess the glucose-lowering and insulinotropic effects of exenatide[5][6].

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and impaired glucose tolerance, providing a model that reflects the influence of diet in the pathogenesis of T2DM[7].

-

Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a toxin that destroys pancreatic β-cells. Low doses of STZ, often in combination with a high-fat diet, can induce a state of insulin resistance and relative insulin deficiency characteristic of T2DM[8].

-

Wolfram Syndrome 1 (Wfs1)-deficient Mice: This model is used to study a specific form of monogenic diabetes and has been shown to be responsive to the glucose-lowering effects of exenatide[9].

-

-

Rats:

-

Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, these rats have a leptin receptor mutation and spontaneously develop obesity, insulin resistance, and progressive β-cell failure, making them a valuable model for studying the long-term effects of antidiabetic agents[10].

-

High-Fat Diet/Streptozotocin (HFD/STZ) Rats: This is a widely used non-genetic model of T2DM where a high-fat diet induces insulin resistance, and a subsequent low dose of STZ impairs β-cell function, closely mimicking the pathophysiology of human T2DM[5][11].

-

Goto-Kakizaki (GK) Rats: This is a non-obese model of T2DM characterized by a genetic predisposition to impaired glucose tolerance and defective insulin secretion[12].

-

Non-Rodent Models

Non-rodent models, particularly larger animals, are often used in later-stage preclinical development for pharmacokinetic, toxicological, and cardiovascular safety studies, as their physiology can be more translatable to humans.

-

Monkeys (Non-human Primates): Cynomolgus monkeys are frequently used for pharmacokinetic and safety studies due to their close physiological and genetic similarity to humans[12][13]. They have been used to evaluate sustained-release formulations of exenatide[13].

-

Dogs: Canines have been used to study the effects of exenatide on β-cell function, glucose metabolism, and pancreatic safety[14][15][16]. A model of pre-diabetes in dogs has been established using a combination of a high-fat diet and a low dose of streptozotocin[16].

-

Rabbits: Non-diabetic rabbits have been used in early pharmacodynamic studies to demonstrate the glucose-lowering effects of exenatide[17].

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies investigating the effects of exenatide in different animal models.

Table 1: Effects of Exenatide on Blood Glucose and Insulin Secretion in Rodent Models

| Animal Model | Treatment Details | Outcome Measure | Result | Reference |

| Diabetic db/db mice | Intratracheal or nasal administration | Plasma glucose | Therapeutic plasma concentrations and glucose-lowering | [5][14] |

| High-Fat Diet/STZ-induced diabetic rats | Single subcutaneous doses (4.2, 42, 210 µg/kg) | Peak serum insulin | Increased at all doses, peaking at ~1-2 hours | [5] |

| High-Fat Diet/STZ-induced diabetic rats | Single subcutaneous doses | SC50 for insulin release | 4.02 µg/L | [5] |

| Isolated rat pancreatic islets | In vitro stimulation | Insulin secretion | Up to 19.6 ± 2.3-fold increase under high glucose conditions | [17] |

| ob/ob mice | 24 nmol/kg intraperitoneally for 4 weeks | Fasting blood glucose | Significantly decreased compared to saline-treated ob/ob mice | [15] |

Table 2: Effects of Exenatide on Body Weight in Animal Models

| Animal Model | Treatment Details | Outcome Measure | Result | Reference |

| Pre-diabetic canines | 10 µg BID for 12 weeks | Body weight | Significant decrease compared to placebo | [16][18] |

| ob/ob mice | 24 nmol/kg intraperitoneally for 4 weeks | Body weight | No significant reduction compared to saline-treated ob/ob mice | [15] |

| Anesthetized ZDF rats | Intravenous infusion (2.6 µg/h) | Food intake | Inhibition of food intake | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research with animal models.

Oral Glucose Tolerance Test (OGTT) in Mice